molecular formula C17H22F2N2O B2834190 N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide CAS No. 1396850-18-2

N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide

Cat. No. B2834190
M. Wt: 308.373
InChI Key: ZQNQGFCMAPTJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide, commonly known as DIBO, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. DIBO is a small molecule that can selectively bind to proteins containing a specific amino acid sequence, which makes it a valuable tool for studying protein function and regulation. In

Scientific Research Applications

Potential Applications in Organic Synthesis and Material Science

Directed Metalation and Complex Formation : Compounds containing diisopropylamino groups have been studied for their roles in directed metalation reactions. For example, selenoxanthones were synthesized through directed metalation in 2-arylselenobenzamide derivatives, showcasing the potential of using specific functional groups for targeted synthesis in organic chemistry (Brennan, Donnelly, & Detty, 2003). Similarly, the presence of diisopropylamino groups in certain compounds has been instrumental in facilitating complex formations with metals, which could imply potential for creating new materials or catalysts.

Radioligand Development for PET Imaging : The synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging is a significant area of research. Compounds structurally related to N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide could potentially serve as scaffolds for developing new PET ligands. For instance, the development of radioligands targeting metabotropic glutamate receptor subtype 1 (mGluR1) in the brain, using derivatives with specific functional groups for imaging, highlights the importance of chemical modifications for biological applications (Fujinaga et al., 2012).

Redox Flow Batteries : Research into high oxidation potential and high stability catholytes for non-aqueous redox flow batteries has explored the use of cyclic and aromatic compounds with specific substituents, including diisopropylamino groups. These studies indicate a potential avenue for employing N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide or its analogues in energy storage technologies, given their structural attributes that favor high redox potential and stability (Yan, Vaid, & Sanford, 2020).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c1-12(2)21(13(3)4)11-6-5-10-20-17(22)16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNQGFCMAPTJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=C(C=CC=C1F)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide

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